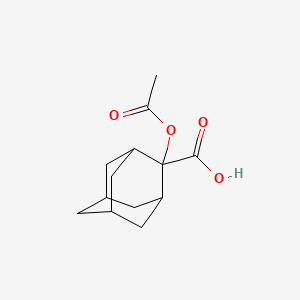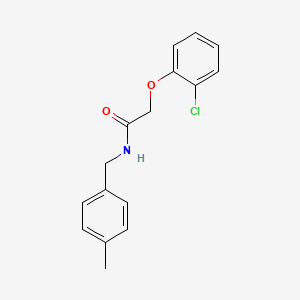
N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide, also known as CTM-TC, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of thiosemicarbazone derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide is not fully understood. However, it is believed to act by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
This compound has been found to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways and the induction of apoptosis. It may also affect the expression of genes involved in cell cycle regulation and DNA repair. In addition, it has been shown to inhibit the activity of certain enzymes involved in angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has several advantages as a potential anticancer agent. It exhibits potent cytotoxic activity against a variety of cancer cell lines, and has been shown to be effective in animal models of cancer. However, it also has some limitations. It may exhibit toxicity to normal cells, and its mechanism of action is not fully understood. Further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide. One area of interest is the development of more potent and selective analogs of the compound. Another area is the investigation of its potential use in combination with other anticancer agents, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine its safety and efficacy in humans, and to identify biomarkers that can predict response to treatment.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide involves the reaction of cyclohexyl isothiocyanate with 4-thiomorpholinylacetylhydrazine in the presence of a base. The resulting product is then treated with carbon disulfide to form the corresponding dithiocarbazate, which is subsequently converted to this compound by reaction with hydrazine hydrate.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has been investigated for its potential use as an anticancer agent. Studies have shown that it exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of tumor xenografts in animal models.
Propiedades
IUPAC Name |
1-cyclohexyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4OS2/c18-12(10-17-6-8-20-9-7-17)15-16-13(19)14-11-4-2-1-3-5-11/h11H,1-10H2,(H,15,18)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKARGJDXMXQSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5811940.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5811946.png)
![ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5811949.png)

![N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5811953.png)

![4-{3-[(imino{2-[1-(2-thienyl)ethylidene]hydrazino}methyl)thio]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5811965.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5811969.png)


![N~2~-(3-chlorophenyl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5811988.png)

